An In-Depth Technical Guide to the Physicochemical Properties of N'-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea
An In-Depth Technical Guide to the Physicochemical Properties of N'-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound, N'-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea. Due to the absence of published empirical data for this specific molecule, this document leverages established principles of organic chemistry and extensive data from analogous thiourea derivatives to construct a scientifically rigorous and predictive profile. The guide details a proposed synthetic route, predicted structural and physicochemical characteristics, and a complete set of protocols for its definitive characterization. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related halogenated thiourea compounds in fields such as medicinal chemistry and materials science.
Introduction and Rationale
Thiourea derivatives are a significant class of organic compounds, recognized for their broad spectrum of biological activities and diverse applications in medicinal chemistry, including as antimicrobial, antiviral, and anticancer agents.[1] The introduction of halogen atoms into the phenyl ring of thiourea derivatives can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced therapeutic potential.[2] The specific substitution pattern of a 2,4-dibromo-6-fluoro-phenyl moiety, combined with sterically bulky N,N-diisopropyl groups, suggests a molecule with unique conformational and electronic properties.
This guide provides a predictive but robust framework for the synthesis and characterization of N'-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea, a compound for which no empirical data has been publicly reported. The methodologies and predicted data herein are based on well-established reaction mechanisms and spectroscopic trends observed in closely related N,N,N'-trisubstituted thioureas.[3][4]
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of the target compound is presented below. Its systematic IUPAC name is N'-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea, and it has been assigned the CAS Number 1980054-14-5.
Caption: Chemical structure of N'-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea.
A summary of the predicted physicochemical properties for N'-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea is provided in Table 1. These values are estimated based on its chemical structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Reference |
| Molecular Formula | C₁₃H₁₇Br₂FN₂S | Based on atomic count from the structure. |
| Molecular Weight | 412.16 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Thiourea derivatives are typically crystalline solids.[5] |
| Melting Point | 155-165 °C | Halogenated aromatic compounds often have relatively high melting points. The bulky substituents may influence crystal packing.[6] |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone, Chloroform) | The large, nonpolar diisopropyl and dibromofluorophenyl groups suggest poor aqueous solubility, while the thiourea core allows for solubility in organic solvents.[7] |
| pKa | ~11-12 (for the N-H proton) | The N-H proton of the thiourea moiety is weakly acidic. |
Proposed Synthesis and Experimental Protocols
The synthesis of N,N,N'-trisubstituted thioureas is most commonly and efficiently achieved through the nucleophilic addition of a secondary amine to an isothiocyanate.[3][8] This established methodology forms the basis for the proposed two-step synthesis of the target compound.
Caption: Proposed two-step synthesis workflow for the target compound.
Step 1: Synthesis of 2,4-Dibromo-6-fluorophenyl isothiocyanate
The precursor isothiocyanate can be synthesized from the corresponding primary amine, 2,4-Dibromo-6-fluoroaniline, using a one-pot reaction with carbon disulfide and a desulfurylating agent like tosyl chloride.[9]
Protocol:
-
Reaction Setup: To a stirred solution of 2,4-Dibromo-6-fluoroaniline (1.0 eq) and triethylamine (2.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂), add carbon disulfide (1.5 eq) dropwise at 0 °C.
-
Dithiocarbamate Formation: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the formation of the dithiocarbamate salt intermediate by Thin Layer Chromatography (TLC).
-
Desulfurization: Cool the mixture back to 0 °C and add a solution of tosyl chloride (1.1 eq) in the same solvent dropwise.
-
Reaction Completion: Stir the reaction at room temperature for an additional 12-18 hours until completion is confirmed by TLC.
-
Work-up and Isolation: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isothiocyanate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of N'-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea
The final product is obtained by the reaction of the synthesized isothiocyanate with diisopropylamine.[8]
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the purified 2,4-Dibromo-6-fluorophenyl isothiocyanate (1.0 eq) in an anhydrous solvent (e.g., acetone or THF).
-
Amine Addition: To the stirred solution, add diisopropylamine (1.05 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic and proceeds rapidly. Monitor the reaction progress by TLC until the starting isothiocyanate is consumed (usually within 1-3 hours).
-
Isolation: If a precipitate forms upon reaction completion, collect the solid by vacuum filtration and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified N'-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea as a crystalline solid.
Physicochemical Characterization: Protocols and Predicted Data
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following protocols outline the standard analytical techniques and the expected results.
Caption: Workflow for the physicochemical characterization of the title compound.
Spectroscopic and Spectrometric Analysis
Table 2: Predicted Spectroscopic and Spectrometric Data
| Technique | Predicted Key Signals | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.5-7.8 (m, 2H, Ar-H), δ 6.5-7.0 (br s, 1H, NH), δ 4.0-4.5 (m, 2H, CH(CH₃)₂), δ 1.3-1.5 (d, 12H, CH(CH₃)₂) | Aromatic protons in the deshielded region. A broad singlet for the N-H proton. A multiplet for the methine protons of the isopropyl groups, and a doublet for the methyl protons.[10] |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~180 (C=S), δ 155-160 (d, ¹JCF, C-F), δ 110-140 (Ar-C, C-Br), δ ~50 (CH(CH₃)₂), δ ~20 (CH(CH₃)₂) | A characteristic downfield signal for the thiocarbonyl carbon.[11] Signals for the aromatic carbons, showing coupling with fluorine. Aliphatic signals for the isopropyl groups. |
| FT-IR (ATR, cm⁻¹) | 3150-3250 (N-H stretch), 2900-3000 (C-H stretch), 1500-1550 (C=C aromatic stretch), 1200-1250 (C=S stretch), 1000-1100 (C-F stretch) | Characteristic stretching frequencies confirming the presence of key functional groups.[10] |
| Mass Spec. (ESI+) | m/z 412.97 [M+H]⁺, 434.95 [M+Na]⁺ | Molecular ion peaks corresponding to the protonated and sodiated adducts of the compound, showing a characteristic isotopic pattern for two bromine atoms. |
Elemental and Thermal Analysis
Table 3: Predicted Elemental and Thermal Data
| Technique | Predicted Results |
| Elemental Analysis | C: 37.88%, H: 4.16%, N: 6.80% |
| Melting Point | 155-165 °C with a sharp melting range (<2 °C) for a pure sample. |
| Purity (HPLC) | >98% |
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR): Spectra should be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum should be obtained using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): High-resolution mass spectra should be acquired using an Electrospray Ionization (ESI) source in positive ion mode.
-
Elemental Analysis (CHN): The analysis should be performed on a calibrated CHN elemental analyzer.
-
Melting Point: The melting point should be determined using a digital melting point apparatus with a calibrated thermometer.
-
High-Performance Liquid Chromatography (HPLC): Purity analysis should be conducted on a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection at an appropriate wavelength (e.g., 254 nm).[12]
Conclusion
This technical guide presents a predictive yet comprehensive physicochemical profile of the novel compound N'-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea. By applying established synthetic methodologies and analytical principles from related thiourea derivatives, this document provides a foundational framework for its successful synthesis and rigorous characterization. The detailed protocols and predicted data serve as a valuable resource for researchers, enabling them to embark on the empirical investigation of this compound and explore its potential applications in drug discovery and other scientific disciplines.
References
-
Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). MDPI. Available at: [Link]
- N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. (n.d.). MedChemComm (RSC Publishing).
-
Thiourea. (n.d.). Wikipedia. Available at: [Link]
- Synthesis of N,N ',N ''-trisubstituted thiourea derivatives and their antagonist effect on the vanilloid receptor. (2005).
-
Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. (2021). ACS Omega. Available at: [Link]
- N, N'-diisopropyl thiourea synthesis method. (2007). Google Patents.
-
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). MDPI. Available at: [Link]
-
Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. (2018). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
THIOUREA. (n.d.). Ataman Kimya. Available at: [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Beilstein Journal of Organic Chemistry. Available at: [Link]
- The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts. (n.d.). RSC Publishing.
-
Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). Molecules. Available at: [Link]
-
Thiourea. (n.d.). PubChem. Available at: [Link]
- Solid Phase Synthesis and Application of Trisubstituted Thioureas. (2003).
-
Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. (2023). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
- Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives from (1-Isothiocyanatoethyl)benzene and Primary A. (n.d.). Benchchem.
- Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. (2023). Iraqi Journal of Science.
- Solubility of thiourea at different temperatures and pH values. (n.d.).
- Synthesis, Structural Studies and Biological Evaluation of Halogen Derivatives of 1,3-Disubstituted Thiourea. (n.d.). Bentham Science.
-
The rapid generation of isothiocyanates in flow. (2013). Beilstein Journal of Organic Chemistry. Available at: [Link]
- A Researcher's Guide to Analytical Methods for Characterizing Thiourea Deriv
- Preparation of Arylthiocyanates Using N,N′-Dibromo-N,N′-bis(2,5-dimethylbenzenesulphonyl) ethylenediamine and N,N-Dibromo-2,5-dimethylbenzenesulphonamide in the Presence of KSCN as a Novel Thiocyanating Reagent. (2001).
- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Deriv
-
Neuroprotective action of halogenated derivatives of L-phenylalanine. (2004). Stroke. Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiourea CAS#: 62-56-6 [m.chemicalbook.com]
- 7. CAS 2724-69-8: N-Methyl-N′-phenylthiourea | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
- 12. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
